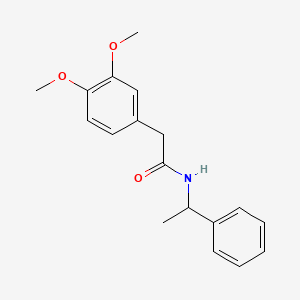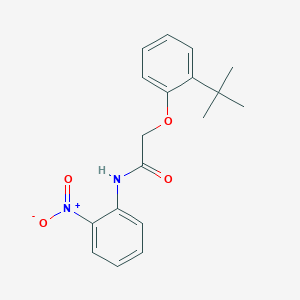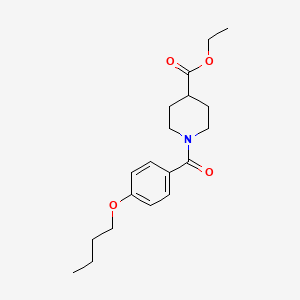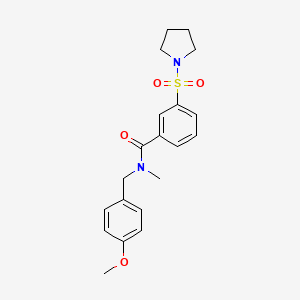
2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide
説明
2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the class of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. 25I-NBOMe is a potent agonist of the serotonin 2A receptor and has been found to produce hallucinogenic effects similar to those of LSD and psilocybin.
作用機序
2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide acts as a potent agonist of the serotonin 2A receptor, which is believed to be responsible for its hallucinogenic effects. The serotonin 2A receptor is found in high concentrations in the prefrontal cortex, which is involved in the regulation of mood, perception, and thought processes. By activating this receptor, this compound can produce alterations in perception, mood, and thought processes, leading to the characteristic hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but studies have suggested that it may have a number of effects on the central nervous system. These effects may include alterations in brain activity, changes in neurotransmitter levels, and alterations in blood flow to the brain. Additionally, this compound may have effects on the cardiovascular system, including changes in heart rate and blood pressure.
実験室実験の利点と制限
One advantage of 2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide as a research tool is its potent hallucinogenic effects, which can be used to study the neural mechanisms underlying perception, mood, and thought processes. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities in a laboratory setting. However, there are also limitations to the use of this compound in research, including its potential for abuse and its potential to produce adverse side effects.
将来の方向性
There are a number of potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide. One area of interest is the potential therapeutic applications of the drug, particularly in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, researchers may investigate the neural mechanisms underlying the hallucinogenic effects of this compound, as well as its potential for abuse and its potential to produce adverse side effects. Finally, researchers may investigate the potential use of this compound as a research tool for studying the neural mechanisms underlying perception, mood, and thought processes.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide has been the subject of extensive scientific research due to its potent hallucinogenic effects and its potential therapeutic applications. Studies have shown that this compound has a high affinity for the serotonin 2A receptor, which is believed to be responsible for its hallucinogenic effects. Researchers have also investigated the potential use of this compound in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(15-7-5-4-6-8-15)19-18(20)12-14-9-10-16(21-2)17(11-14)22-3/h4-11,13H,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZYCYSWRUCCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4883238.png)
![1-(4-chlorophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883251.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4883256.png)

![N-(2,6-difluorobenzyl)-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4883268.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4883275.png)

![1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B4883284.png)

![N-(2,4-difluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4883287.png)
![2-bromo-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4883295.png)

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B4883327.png)